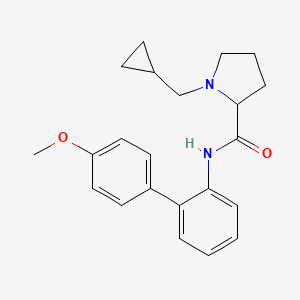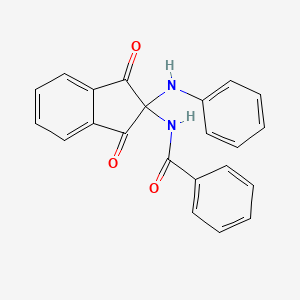![molecular formula C19H24F3N5O B6109000 3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B6109000.png)
3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the formation of the piperidine ring, which can be synthesized via cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Attachment of the pyridine ring with a trifluoromethyl group: This can be done through a nucleophilic substitution reaction where a pyridine derivative with a leaving group is reacted with a trifluoromethylating agent.
Coupling of the pyrazole and piperidine rings: This step involves the formation of an amide bond between the carboxylic acid group on the pyrazole ring and the amine group on the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or inflammation.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propriétés
IUPAC Name |
3-methyl-1-propyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N5O/c1-3-8-27-12-16(13(2)25-27)18(28)24-15-5-4-9-26(11-15)17-7-6-14(10-23-17)19(20,21)22/h6-7,10,12,15H,3-5,8-9,11H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSGBCQUNIYFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NC2CCCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6108924.png)

![3-fluoro-N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]benzohydrazide](/img/structure/B6108948.png)
![3-[(3,5-dimethylbenzyl)thio]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6108952.png)
![N,N-dimethyl-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]sulfamide](/img/structure/B6108958.png)
![2-methyl-4-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-3-butyn-2-ol](/img/structure/B6108959.png)
![2-({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6108962.png)
![2-[(4-methylphenyl)amino]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6108970.png)
![methyl 4-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6108982.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-naphthamide](/img/structure/B6108988.png)

![3-{2-[4-(4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6109003.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6109008.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(tetrahydro-3-furanylmethyl)piperidine](/img/structure/B6109011.png)
